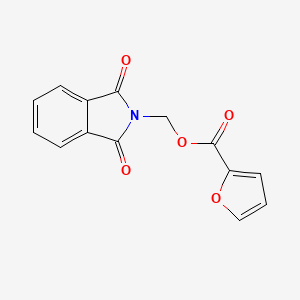
2-(2-chloro-3-pyridinyl)-1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-3-pyridinyl)-1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C22H20ClN3O and its molecular weight is 377.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Cytotoxic Properties
- Antibacterial and Cytotoxic Studies : Research indicates that N-heterocyclic carbene-silver complexes, which include derivatives similar to the chemical , exhibit significant antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. These complexes also demonstrate cytotoxicity against Caki-1 cell lines, suggesting potential applications in antibacterial treatments and cancer research (Patil et al., 2010).
Synthesis and Characterization
- Synthesis Routes : A study described the synthesis of compounds structurally related to the specified chemical, providing valuable insights into possible synthetic routes and the chemical properties of such compounds (Yang, 2008).
- Microwave Synthesis : Another approach involves microwave synthesis of benzimidazole derivatives, highlighting an efficient method for synthesizing compounds with a benzimidazole structure (Liu Jianhong, 2006).
Corrosion Inhibition
- Iron Corrosion Inhibition : Benzimidazole derivatives, including structures similar to the chemical , have been studied for their inhibitory action against iron corrosion in hydrochloric acid solutions. This suggests potential applications in materials science and corrosion prevention (Khaled, 2003).
Green Chemistry Applications
- Green Metric Evaluation : The synthesis of related compounds has been evaluated for its green metrics, assessing parameters like atom economy and waste generation. This research is crucial for developing environmentally sustainable chemical processes (Gilbile et al., 2017).
Antimicrobial Agents
- Potential Antimicrobial Agents : Substituted pyrimido[1,6-a]-benzimidazoles, which are structurally related, have been synthesized and considered as potential antimicrobial agents (Badawey et al., 1989).
Fluorescent Properties and Bioorganic Chemistry
- Fluorescent Properties : Some derivatives have been synthesized and evaluated for their fluorescent properties, indicating potential applications in materials science and bioorganic chemistry (Rangnekar & Rajadhyaksha, 1986).
Chelating Agents
- Chelating Agents Synthesis : The synthesis of chelating agents involving benzimidazole structures suggests applications in coordination chemistry and metallurgy (Addison & Burke, 1981).
Propiedades
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O/c1-14-10-19-20(11-15(14)2)26(13-16-6-4-7-17(12-16)27-3)22(25-19)18-8-5-9-24-21(18)23/h4-12H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJFQKSYJGTHMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
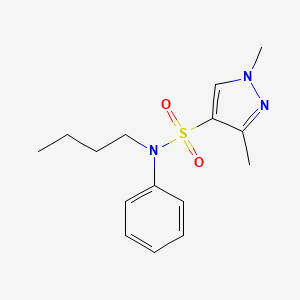

![2-(2,4-dimethylphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2374848.png)
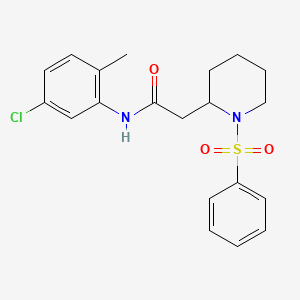
![Methyl 3-[[4-[4-[(2-methoxycarbonyl-5-phenylthiophen-3-yl)carbamoyl]phenoxy]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2374852.png)


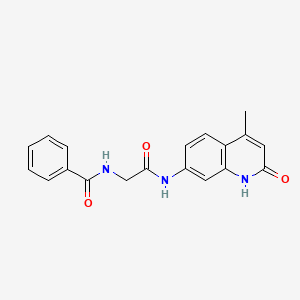
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374862.png)
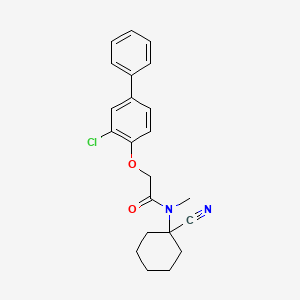

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2374866.png)
![6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2374867.png)
